molecular formula C11H16N2O B6497441 3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1250551-73-5

3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No. B6497441
CAS RN: 1250551-73-5
M. Wt: 192.26 g/mol
InChI Key: ACLLJWSAIMJZAS-UHFFFAOYSA-N
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Description

“3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine” is a chemical compound with the CAS Number: 1856346-16-1 . It has a molecular weight of 192.26 . The compound is in liquid form .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C11H16N2O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.26 . It is in liquid form .

Scientific Research Applications

3-M2PM has a wide range of applications in scientific research. It has been used in drug development, medicinal chemistry, and chemical synthesis. In drug development, 3-M2PM has been used to synthesize novel compounds with potential therapeutic benefits. In medicinal chemistry, 3-M2PM has been used to synthesize compounds that can be used to treat various diseases. Finally, in chemical synthesis, 3-M2PM has been used to synthesize various organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-M2PM in lab experiments include its low cost, ease of synthesis, and wide range of applications. The disadvantages of using 3-M2PM in lab experiments include its low solubility in water and its potential to react with other compounds.

Future Directions

The future directions of 3-M2PM research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and medicinal chemistry. Additionally, further research into the synthesis of 3-M2PM, its advantages and limitations for lab experiments, and its potential toxicity is needed.

Synthesis Methods

3-M2PM can be synthesized through a variety of methods, including condensation reactions, nucleophilic substitution reactions, and Grignard reactions. In a condensation reaction, 3-M2PM can be synthesized by combining pyridine with an alkyl halide. In a nucleophilic substitution reaction, 3-M2PM can be synthesized by reacting a pyridine with an alkyl halide in the presence of a base. Finally, in a Grignard reaction, 3-M2PM can be synthesized by reacting pyridine with an alkyl halide in the presence of a Grignard reagent.

properties

IUPAC Name

3-methyl-2-(pyrrolidin-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-2-7-13-11(9)14-8-10-5-3-6-12-10/h2,4,7,10,12H,3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLLJWSAIMJZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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